Guanoxabenz hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

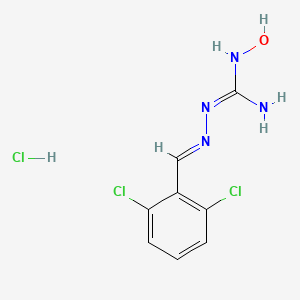

2-[(E)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPZROSFRCBPIM-AQCBZIOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24047-25-4 (Parent) | |

| Record name | Guanoxaben hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027818219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23256-40-8, 27818-21-9 | |

| Record name | Guanoxaben hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,6-Dichlorophenyl)methylene)-N-hydroxycarbazamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027818219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2,6-dichlorophenyl)methylene]-N-hydroxycarbazamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(2,6-dichlorophenyl)methylene]-N-hydroxycarbazamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOXABENZ HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASL1V61E48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Guanoxabenz Hydrochloride: A Technical Guide

Executive Summary: Guanoxabenz (B1663198), an antihypertensive agent, has a multifaceted mechanism of action that extends beyond its classical role as an alpha-2 (α2) adrenergic receptor agonist. While its centrally-acting sympatholytic effects are well-documented, recent research has unveiled a second, distinct mechanism involving the modulation of the Unfolded Protein Response (UPR). Guanoxabenz selectively inhibits the GADD34/PP1 phosphatase complex, leading to sustained phosphorylation of eIF2α, a key regulator of protein synthesis during cellular stress. This action enhances proteostasis and has shown therapeutic potential in models of neurodegenerative disease and cancer. This guide provides an in-depth technical overview of these core mechanisms, supported by quantitative data, experimental methodologies, and detailed signaling pathway visualizations.

Core Mechanism 1: Alpha-2 Adrenergic Receptor Agonism

The primary and historically recognized mechanism of action for guanoxabenz is its function as a centrally-acting α2-adrenergic receptor agonist.[1][2] This activity is responsible for its antihypertensive effects.[3][4] By stimulating α2-adrenergic receptors in the brainstem, guanoxabenz reduces sympathetic outflow from the central nervous system to the heart and peripheral vasculature.[1][5] This results in decreased peripheral vascular resistance, a slight reduction in heart rate, and a subsequent lowering of blood pressure.[1][5]

Signaling Pathway

Activation of the α2-adrenergic receptor by guanoxabenz initiates a G-protein-mediated signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase.[1] This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), modulating downstream effectors and ultimately decreasing sympathetic tone.[1]

Pharmacological Parameters

Guanoxabenz and its active metabolite, guanabenz (B1672423), bind to α2-adrenergic receptors with varying affinities. High-affinity binding is induced in the presence of cofactors or through metabolic activation, which can convert guanoxabenz to guanabenz, a compound with nearly 100-fold higher affinity.[6]

| Parameter | Receptor Subtype | Value | Notes |

| Ki | α2A Adrenoceptor | 4000 nM | Initial binding affinity of the parent compound.[6][7] |

| Ki (activated) | α2A Adrenoceptor | 40 nM | Affinity of the fully activated form or high-affinity metabolite.[6][7] |

| pEC50 | α2A Adrenergic Receptor | 8.25 | Represents the negative log of the molar concentration producing 50% of the maximal response.[2][8] |

| pEC50 | α2B Adrenergic Receptor | 7.01 | [2][8] |

| pEC50 | α2C Adrenergic Receptor | ~5 | [2][8] |

Core Mechanism 2: Modulation of the Unfolded Protein Response (UPR)

A more recently discovered mechanism of action for guanoxabenz is its ability to enhance the Unfolded Protein Response (UPR), a cellular stress response pathway.[3][9] This action is independent of its α2-adrenergic activity and stems from its ability to selectively inhibit the Growth Arrest and DNA Damage-inducible protein 34 (GADD34).[6][10]

The PERK Pathway of the UPR

When unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER), a condition known as ER stress, the UPR is activated.[9][11] One of the three main branches of the UPR is mediated by the protein kinase RNA (PKR)-like ER kinase (PERK). Upon activation, PERK phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation attenuates global protein synthesis, reducing the protein load on the ER.[3][11] As part of a negative feedback loop, the stress-inducible GADD34 protein recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α, allowing protein synthesis to resume once the stress is resolved.[11]

Guanoxabenz as a GADD34 Inhibitor

Guanoxabenz binds directly to the GADD34 regulatory subunit, disrupting its interaction with the PP1 catalytic subunit.[9] This selective inhibition prevents the dephosphorylation of eIF2α.[6] Consequently, guanoxabenz treatment prolongs the phosphorylation of eIF2α in stressed cells, maintaining the attenuation of protein synthesis.[9] This allows cells more time to manage the accumulated misfolded proteins, thereby restoring protein homeostasis (proteostasis).[6]

Other Reported Mechanisms

Beyond its two primary functions, studies have identified other biological activities of guanoxabenz.

-

Activation of Calcium-Dependent Chloride Channels: In human cystic fibrosis airway epithelial cells, guanoxabenz was found to activate Ca2+-dependent Cl- channels with an EC50 of 831 nM by stimulating an influx of extracellular Ca2+.

-

Inhibition of Neuronal Nitric-Oxide Synthase (nNOS): Guanabenz acts as a metabolism-based, irreversible inactivator of nNOS, leading to enhanced proteolytic degradation of the enzyme via the proteasome.[7]

-

Anti-prion and Anti-biofilm Activity: Guanabenz shows activity against yeast and mammalian prions, independent of its adrenergic effects.[4] More recently, it was identified as a potent inhibitor of E. coli biofilm formation by suppressing the production of cellulose (B213188) and curli amyloid protein.[12]

Summary of Quantitative Data

The following table summarizes key quantitative data related to the pharmacological activity of guanoxabenz and its derivatives.

| Compound | Target/Assay | Parameter | Value | Reference(s) |

| Guanoxabenz | α2A Adrenoceptor | Ki | 4000 nM | [6][7] |

| Guanoxabenz (activated) | α2A Adrenoceptor | Ki | 40 nM | [6][7] |

| Guanabenz Acetate | α2A Adrenergic Receptor | pEC50 | 8.25 | [2][8] |

| Guanabenz Acetate | α2B Adrenergic Receptor | pEC50 | 7.01 | [2][8] |

| Guanabenz Acetate | α2C Adrenergic Receptor | pEC50 | ~5 | [2][8] |

| Guanabenz | Ca2+-dependent Cl- channels | EC50 | 831 nM | |

| Guanabenz Acetate | Hep3B Cell Viability | IC50 | 30 µM | [10] |

| Guanabenz Acetate | Huh7 Cell Viability | IC50 | 50 µM | [10] |

Detailed Experimental Methodologies

Radioligand Binding Assays for α2-Adrenergic Receptors

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Principle: Competition binding experiments measure the ability of an unlabeled test compound (e.g., guanoxabenz) to displace a known radiolabeled ligand from the receptor.

-

Methodology:

-

Preparation: Membranes are prepared from cells engineered to express a specific human receptor subtype (e.g., CHO cells expressing hα2A receptors).[13]

-

Incubation: A fixed concentration of a radiolabeled antagonist (e.g., [3H]RX821002) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

-

Western Blot Analysis of UPR Markers

Western blotting is used to detect and quantify the levels of specific proteins, such as the phosphorylated form of eIF2α (p-eIF2α) and its downstream targets ATF4 and CHOP.[10][11]

-

Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

-

Methodology:

-

Cell Culture and Treatment: Cells (e.g., neonatal rat cardiac myocytes or human hepatocellular carcinoma cells) are cultured and treated with an ER stress-inducing agent (e.g., tunicamycin) with or without various concentrations of guanabenz for a specified time course.[9][10]

-

Lysis and Protein Quantification: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states. The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-p-eIF2α, anti-ATF4). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. Band intensity is quantified using densitometry software and often normalized to a loading control protein like β-actin or GAPDH.

-

Conclusion and Future Directions

Guanoxabenz hydrochloride possesses a compelling dual mechanism of action, functioning as both a classical α2-adrenergic agonist and a novel modulator of the Unfolded Protein Response. Its ability to selectively inhibit GADD34 offers a promising therapeutic strategy for diseases characterized by proteotoxic stress, such as neurodegenerative disorders and certain cancers. Future research should focus on developing analogues that can separate the UPR-modulating effects from the antihypertensive α2-adrenergic activity to create more targeted therapeutics with fewer side effects.[4] Further investigation into its other reported activities, such as anti-biofilm properties, may open new avenues for drug repurposing.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SEPHS1: Its Evolution, Function and Roles in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guanabenz-mediated inactivation and enhanced proteolytic degradation of neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Guanabenz acetate, an antihypertensive drug repurposed as an inhibitor of Escherichia coli biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Guanoxabenz Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key signaling pathways of guanoxabenz (B1663198) hydrochloride. The information is intended to support research and development efforts involving this compound. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for cited experiments are provided.

Chemical and Physical Properties

Guanoxabenz hydrochloride is the hydrochloride salt of guanoxabenz, an active metabolite of the antihypertensive drug guanabenz. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₉Cl₃N₄O |

| Molecular Weight | 283.54 g/mol [1] |

| Appearance | Solid, Off-white to gray[1] |

| CAS Number | 23256-40-8[1] |

Solubility

This compound exhibits solubility in various solvents, which is a critical consideration for in vitro and in vivo experimental design.

| Solvent | Solubility | Notes |

| DMSO | ≥ 2.08 mg/mL (7.34 mM)[1] | - |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (7.34 mM)[1] | A clear solution can be achieved.[1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.34 mM)[1] | A clear solution can be achieved.[1] |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (7.34 mM)[1] | A clear solution can be achieved.[1] |

Chemical Structure

The structural details of this compound are fundamental to understanding its chemical reactivity and biological activity.

| Identifier | Value |

| IUPAC Name | 2-{[(2,6-dichlorophenyl)methylidene]amino}-1-hydroxyguanidine;hydrochloride |

| SMILES | ClC1=C(/C=N/NC(NO)=N)C(Cl)=CC=C1.[H]Cl[1] |

| InChI | InChI=1S/C8H8Cl2N4O.ClH/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15;/h1-4,15H,(H3,11,13,14);1H/b12-4+; |

Signaling Pathways and Mechanism of Action

Guanoxabenz is recognized for its activity through two primary signaling pathways: as an α2-adrenergic receptor agonist and as a modulator of the endoplasmic reticulum (ER) stress response.

α2-Adrenergic Receptor Agonism

This compound is an agonist of the α2-adrenergic receptor, with a reported Ki of 4000 nM, and for the fully activated form, 40 nM for the α2A adrenoceptor.[1] This interaction is central to its antihypertensive effects. The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[2] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately leads to a reduction in norepinephrine (B1679862) release in the central and peripheral nervous systems.[2]

Endoplasmic Reticulum (ER) Stress Pathway Modulation

Guanoxabenz also interferes with the unfolded protein response (UPR) during ER stress.[3] It selectively inhibits the GADD34-containing protein phosphatase 1 (PP1) complex, which is responsible for the dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α).[3] By inhibiting this dephosphorylation, guanoxabenz prolongs the phosphorylation of eIF2α, leading to a sustained attenuation of global protein synthesis. This mechanism can protect cells from the toxic accumulation of misfolded proteins under ER stress conditions.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely available in the public domain. However, based on standard laboratory practices and information for related compounds, the following general methodologies can be applied.

Preparation of Stock Solutions for In Vitro/In Vivo Studies

A common stock solution for in vitro studies is 10 mM in dimethyl sulfoxide (B87167) (DMSO).[3]

Materials:

-

This compound powder

-

High-purity, anhydrous DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 1 mL of a 10 mM stock solution, dissolve 2.84 mg of this compound in 1 mL of DMSO).

-

Vortex or sonicate the solution until the powder is completely dissolved.

-

Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

General Methodology for Spectroscopic and Crystallographic Analysis

The following are general protocols for common analytical techniques used in the characterization of chemical compounds. Specific parameters would need to be optimized for this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of its atomic nuclei.

General Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical to avoid overwhelming signals from solvent protons.[5]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

-

For ¹³C NMR , a proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are usually required compared to ¹H NMR.[6]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

General Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

General Protocol (LC-MS/MS): A reliable and sensitive LC-MS/MS method for the simultaneous determination of related isomers has been developed and could be adapted.[7]

-

Chromatographic Separation:

-

Column: C18 reverse phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

-

Injection: Inject a small volume of the dissolved sample.

-

-

Mass Spectrometric Detection:

-

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Conduct tandem mass spectrometric detection using a triple quadrupole or Q-TOF mass spectrometer.

-

-

Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can confirm the molecular structure.

4.2.4. Single Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule in its crystalline state.

General Protocol:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[8]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Left with just a mg of your precious chemical? ... still enough to verify your structure by NMR with a Spinsolve Carbon! - Magritek [magritek.com]

- 7. NMR_En [uanlch.vscht.cz]

- 8. resources.rigaku.com [resources.rigaku.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Primary Cellular Target of Guanoxabenz Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary cellular target of Guanoxabenz hydrochloride, an antihypertensive agent with additional therapeutic potential. The document outlines the compound's mechanism of action, presents quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Cellular Targets of this compound

This compound is recognized for its interaction with two key cellular pathways: the adrenergic system and the unfolded protein response (UPR). While historically known for its effects on the former, its role in the latter has garnered significant recent interest.

Primary Target: α2-Adrenergic Receptor

The principal cellular target of Guanoxabenz is the α2-adrenergic receptor .[1][2][3] Guanoxabenz acts as a centrally active α2-adrenergic receptor agonist.[4][5][6] This agonism at α2-adrenoceptors in the brainstem results in a decrease in sympathetic outflow from the central nervous system to the peripheral circulatory system.[5][6][7] This reduction in sympathetic tone leads to decreased peripheral vascular resistance, a slight slowing of the pulse rate, and a subsequent lowering of both systolic and diastolic blood pressure.[5][7]

Secondary Target: GADD34-PP1 Complex in the Unfolded Protein Response

More recently, Guanoxabenz has been identified as a modulator of the Unfolded Protein Response (UPR), a cellular stress response pathway.[8][9] Specifically, it has been shown to interfere with endoplasmic reticulum (ER) stress signaling by selectively inhibiting the GADD34-containing protein phosphatase 1 (PP1) complex.[8] This complex is responsible for the dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). By inhibiting this dephosphorylation, Guanoxabenz prolongs the phosphorylation of eIF2α, leading to a sustained attenuation of global protein synthesis. This mechanism can protect cells from the toxic accumulation of misfolded proteins under conditions of ER stress.[8] However, some studies suggest that the inhibitory effect of Guanoxabenz on certain signaling pathways, like TLR9 signaling, may be independent of GADD34 activity on eIF2α.[10]

Quantitative Data: Binding Affinity of Guanoxabenz

The following table summarizes the reported binding affinities of Guanoxabenz for its primary target.

| Target | Ligand | Ki (nM) | Notes |

| α2A-Adrenergic Receptor | Guanoxabenz | 4000 | Represents the binding affinity of the parent compound. |

| α2A-Adrenergic Receptor | Guanoxabenz (fully activated form) | 40 | High-affinity binding is induced in the presence of NADH or NADPH, suggesting metabolic activation to a more potent form.[1][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Guanoxabenz's cellular targets are provided below.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This protocol outlines a method to determine the binding affinity of Guanoxabenz for the α2-adrenergic receptor using a competitive binding assay with a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the α2-adrenergic receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a suitable assay (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein for tissue), a radiolabeled α2-adrenergic receptor antagonist (e.g., [3H]rauwolscine or [3H]yohimbine) at a concentration near its Kd, and varying concentrations of this compound.

-

For determining non-specific binding, include wells with a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of Guanoxabenz.

-

Plot the specific binding as a function of the Guanoxabenz concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blot for eIF2α Phosphorylation

This protocol describes the detection of phosphorylated eIF2α in cell lysates following treatment with Guanoxabenz.

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., 3T3 fibroblasts) in appropriate media.[8]

-

Treat the cells with varying concentrations of this compound (e.g., 5 µM and 10 µM) for a specified duration (e.g., 8 hours).[8] Include a vehicle-treated control group.

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Scrape the cells, collect the lysate, and clarify by centrifugation to remove cellular debris.

3. Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method such as the BCA assay to ensure equal loading of proteins for electrophoresis.

4. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with a digital imager or X-ray film.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total eIF2α and a loading control protein (e.g., α-tubulin or GAPDH).

-

Quantify the band intensities to determine the relative change in eIF2α phosphorylation upon Guanoxabenz treatment.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by Guanoxabenz and a typical experimental workflow for its analysis.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Analysis of CNS sympatho-inhibition produced by guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]

- 4. Studies on the centrally mediated hypotensive activity of guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radioligand binding and functional assays demonstrate postsynaptic alpha 2-receptors on proximal tubules of rat and rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Guanoxabenz Hydrochloride: An In-depth Technical Guide to its Alpha-2 Adrenergic Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxabenz (B1663198) hydrochloride is a centrally acting alpha-2 (α₂) adrenergic agonist that has been investigated for its antihypertensive properties. This technical guide provides a comprehensive overview of the pharmacological characteristics of guanoxabenz hydrochloride, with a focus on its molecular interactions with α₂-adrenergic receptors and the subsequent downstream signaling cascades. This document details its chemical properties, receptor binding affinities, and functional potencies across various α₂-adrenergic receptor subtypes. Furthermore, this guide furnishes detailed experimental protocols for key in vitro assays and visualizes the core signaling pathways and experimental workflows using the DOT language for Graphviz, offering a thorough resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of guanoxabenz. It is an achiral molecule with the following properties:

| Property | Value | Reference |

| Chemical Name | N-(amino(imino)methyl)-2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide hydrochloride | |

| Molecular Formula | C₈H₈Cl₂N₄O · HCl | [1] |

| Molecular Weight | 283.54 g/mol | [2][3] |

| CAS Number | 23256-40-8 | [2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers. | [5] |

Receptor Binding Affinity

Guanoxabenz exhibits preferential binding to the α₂-adrenergic receptors. The binding affinity, represented by the inhibition constant (Kᵢ), has been determined through radioligand binding assays. There is some variability in the reported Kᵢ values, which may be attributed to different experimental conditions, such as the radioligand used and the tissue or cell line preparation.

| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Notes | Reference |

| α₂A | 40 | Rat | Fully activated form | [2][6] |

| α₂A | 4000 | Rat | [2][6] | |

| α₂A | 99.7 ± 15.1 | Rat Kidney | [7] | |

| α₂B₁ | 508 ± 135 | Rat Kidney | [7] | |

| α₂B₂ | 25,400 ± 2400 | Rat Kidney | [7] |

Note: The significant difference in reported Kᵢ values for the α₂A receptor (40/4000 nM vs. 99.7 nM) may reflect differences in assay methodology, including the use of different radioligands and tissue preparations. The 40 nM value is described as the "fully activated form," suggesting it might represent a high-affinity state of the receptor.

Functional Potency

The functional potency of guanoxabenz as an α₂-adrenergic agonist is determined by its ability to elicit a cellular response upon receptor binding. This is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response.

| Assay | Receptor Subtype | pEC₅₀ | EC₅₀ (nM) | Response Measured | Reference |

| Functional Assay | α₂A | 8.25 | 5.62 | Not Specified | |

| Functional Assay | α₂B | 7.01 | 97.72 | Not Specified | |

| Functional Assay | α₂C | ~5 | ~10,000 | Not Specified | |

| Iodide Efflux Assay | Not Specified | - | 831 | Activation of Ca²⁺-dependent Cl⁻ channels | [8] |

Signaling Pathway

As an α₂-adrenergic agonist, this compound activates a canonical G-protein coupled receptor (GPCR) signaling pathway. The α₂-adrenergic receptors are coupled to inhibitory G-proteins (Gᵢ/G₀).

Caption: this compound signaling pathway.

Upon binding of guanoxabenz to the α₂-adrenergic receptor, the associated Gᵢ protein is activated, leading to the exchange of GDP for GTP on the Gαᵢ subunit. The activated Gαᵢ subunit then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to various downstream cellular effects, including a reduction in sympathetic outflow from the central nervous system.

Experimental Protocols

The characterization of this compound's activity as an α₂-adrenergic agonist relies on several key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of guanoxabenz for α₂-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues known to express α₂-adrenergic receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).[9]

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable α₂-adrenergic receptor radioligand (e.g., [³H]-rauwolscine or [³H]-RX821002), and varying concentrations of unlabeled this compound.[7][9]

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled antagonist (e.g., yohimbine) is included.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[9]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of guanoxabenz.

-

Plot the specific binding as a function of the logarithm of the guanoxabenz concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of guanoxabenz that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

cAMP Functional Assay

This assay measures the functional consequence of guanoxabenz binding to Gᵢ-coupled α₂-adrenergic receptors by quantifying the resulting decrease in intracellular cAMP levels.

Caption: Experimental workflow for a cAMP functional assay.

Detailed Methodology:

-

Cell Culture:

-

Plate cells stably or transiently expressing the α₂-adrenergic receptor subtype of interest in a suitable multi-well plate (e.g., 96- or 384-well).[10]

-

Allow the cells to adhere and grow to the desired confluency.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[10]

-

Add a known concentration of an adenylyl cyclase stimulator, such as forskolin, to all wells (except for the basal control) to induce cAMP production.

-

Incubate for a specified time to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen technology.[10]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP levels against the logarithm of the guanoxabenz concentration.

-

Determine the EC₅₀ value, which represents the concentration of guanoxabenz that causes a 50% inhibition of the forskolin-stimulated cAMP production.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

In an assay buffer containing GDP (to facilitate the exchange for [³⁵S]GTPγS upon activation), incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS and varying concentrations of this compound.[11]

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Measure the radioactivity on the filters using a scintillation counter.[12]

-

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS at each guanoxabenz concentration.

-

Plot the specific binding against the logarithm of the guanoxabenz concentration to generate a dose-response curve.

-

Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.

-

Conclusion

This compound is a potent α₂-adrenergic agonist with a clear mechanism of action involving the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels. The quantitative data on its binding affinities and functional potencies at different α₂-receptor subtypes provide a solid foundation for its pharmacological characterization. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the properties of guanoxabenz and other α₂-adrenergic agonists. The provided visualizations of the signaling pathway and experimental workflows serve to clarify these complex processes, making this guide a valuable technical resource for the scientific community. Further research to reconcile the differing reported binding affinities and to fully elucidate its selectivity profile will be beneficial for a more complete understanding of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. exchemistry.com [exchemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Delineation of three pharmacological subtypes of alpha 2-adrenoceptor in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guanabenz, an alpha2-selective adrenergic agonist, activates Ca2+-dependent chloride currents in cystic fibrosis human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Modulatory Role of Guanoxabenz Hydrochloride on the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxabenz (B1663198) hydrochloride, an α2-adrenergic agonist traditionally prescribed for hypertension, has emerged as a significant modulator of the Unfolded Protein Response (UPR). This technical guide provides an in-depth exploration of the molecular mechanisms by which guanoxabenz influences the UPR, with a primary focus on its interaction with the PERK pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers in cellular stress, neurodegenerative diseases, and drug development.

Introduction to the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of the cellular proteome. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To mitigate this stress and restore homeostasis, cells activate a complex signaling network termed the Unfolded Protein Response (UPR).

The UPR is orchestrated by three ER-resident transmembrane proteins that act as stress sensors:

-

PERK (PKR-like ER kinase)

-

IRE1 (Inositol-requiring enzyme 1)

-

ATF6 (Activating transcription factor 6)

Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation. The activation of these pathways aims to:

-

Reduce the influx of new proteins into the ER by transiently attenuating global protein synthesis.

-

Increase the protein-folding capacity of the ER by upregulating the expression of chaperones.

-

Enhance the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If these adaptive responses fail to resolve the ER stress, the UPR can switch to a pro-apoptotic signaling mode, leading to programmed cell death.

The Three Branches of the Unfolded Protein Response

The PERK Pathway

Upon activation, PERK oligomerizes and autophosphorylates, leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, resulting in a global attenuation of protein synthesis. Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). A key downstream target of ATF4 is GADD34 (Growth Arrest and DNA Damage-inducible protein 34), which forms a complex with Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α, thus establishing a negative feedback loop.

The IRE1 Pathway

IRE1 is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 oligomerizes and autophosphorylates, which activates its RNase domain. The primary substrate for IRE1's RNase activity is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, leading to a frameshift that allows for the translation of a potent and stable transcription factor, XBP1s. XBP1s translocates to the nucleus and activates the transcription of genes involved in protein folding, ERAD, and quality control.

The ATF6 Pathway

ATF6 is a type II transmembrane protein. Upon ER stress and the dissociation of BiP, ATF6 translocates to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n then moves to the nucleus, where it functions as a transcription factor to activate the expression of ER chaperones and components of the ERAD machinery.

Guanoxabenz Hydrochloride: Mechanism of Action on the UPR

This compound (hereafter referred to as guanabenz) exerts its influence on the UPR primarily through the PERK pathway. Its core mechanism of action is the selective inhibition of the GADD34-PP1 phosphatase complex.[1][2] GADD34 is a stress-inducible regulatory subunit of PP1 that is responsible for dephosphorylating eIF2α.[3] By inhibiting this complex, guanabenz (B1672423) prolongs the phosphorylation of eIF2α, which has several downstream consequences:

-

Sustained Translational Attenuation: The prolonged phosphorylation of eIF2α leads to a sustained reduction in global protein synthesis. This helps to alleviate the protein folding load on the ER in stressed cells, preventing the further accumulation of misfolded proteins.[2]

-

Enhanced ATF4 Expression: The sustained phosphorylation of eIF2α enhances the preferential translation of ATF4 mRNA.[1][4] This leads to an increased expression of ATF4 protein, which in turn can modulate the expression of its target genes.[5]

This mechanism makes guanabenz a valuable tool for studying the integrated stress response and a potential therapeutic agent for diseases characterized by protein misfolding and ER stress, such as neurodegenerative disorders.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Bibenzyl compound 20c protects against endoplasmic reticulum stress in tunicamycin-treated PC12 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Research History of Guanoxabenz Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxabenz, the principal metabolite of the antihypertensive agent Guanabenz (B1672423), has carved its own niche in pharmacological research. Initially identified in the context of its parent drug's metabolism, Guanoxabenz has been characterized as a potent α2-adrenergic receptor agonist. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to Guanoxabenz hydrochloride. It delves into its synthesis, mechanism of action, key experimental findings, and the evolution of our understanding of its pharmacological profile. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Guanoxabenz, chemically known as 2-{[(2,6-dichlorophenyl)methylidene]amino}-1-hydroxyguanidine, emerged from the extensive research surrounding Guanabenz, a centrally acting α2-adrenergic agonist introduced for the treatment of hypertension.[1] While Guanabenz itself saw clinical use, the study of its metabolic fate led to the identification and characterization of Guanoxabenz.[2] This discovery prompted further investigation into the pharmacological activities of this metabolite, revealing its own significant interaction with the α2-adrenergic system. This guide will trace the scientific journey of this compound, from its origins as a metabolite to its characterization as a research tool and potential therapeutic agent.

Discovery and History

The history of Guanoxabenz is intrinsically linked to that of its parent compound, Guanabenz.

-

Early 1970s: Guanabenz was developed and investigated as a new antihypertensive agent.[3] Its mechanism of action was identified as central α-adrenergic stimulation, leading to a reduction in sympathetic outflow.[3]

-

Late 1970s - 1980s: As Guanabenz underwent extensive clinical trials and saw therapeutic use, metabolic studies were conducted to understand its pharmacokinetic profile. These studies led to the identification of Guanoxabenz as a major metabolite.[2][4]

-

1997: A key study by Clement and Demesmaeker detailed the formation of Guanoxabenz from Guanabenz in the human liver, establishing it as a new metabolic marker for the CYP1A2 enzyme.[5]

-

Subsequent Research: Further pharmacological studies were undertaken to characterize the activity of Guanoxabenz itself. These studies confirmed its identity as an α2-adrenergic receptor agonist, with a distinct binding profile.[6] Research also explored its effects in various preclinical models, contributing to a deeper understanding of its physiological effects.[7] More recently, the therapeutic potential of Guanabenz and by extension, its metabolites, has been explored in other areas beyond hypertension, including multiple sclerosis and prion diseases, suggesting new avenues for research.[1][8]

Synthesis of this compound

While Guanoxabenz is a metabolite of Guanabenz, a direct chemical synthesis is crucial for its isolated study. The synthesis of this compound can be approached through a multi-step process, drawing parallels with the synthesis of structurally similar guanidine (B92328) derivatives. A plausible synthetic route involves the reaction of 2,6-dichlorobenzaldehyde (B137635) with aminoguanidine (B1677879) carbonate, followed by a subsequent reaction to introduce the hydroxyl group and final conversion to the hydrochloride salt.

A related synthesis for a key intermediate, N-(2,6-dichlorobenzylidene)-N'-amidino hydrazine, involves the reflux of 2,6-dichlorobenzaldehyde and aminoguanidine carbonate in ethanol.[9]

Conceptual Synthesis Workflow:

References

- 1. Guanabenz - Wikipedia [en.wikipedia.org]

- 2. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanoxabenz - Wikipedia [en.wikipedia.org]

- 6. Evidence for the existence of two forms of α2A-adrenoceptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Guanoxabenz Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Guanoxabenz (B1663198) hydrochloride. Guanoxabenz, the active moiety, is a centrally acting alpha-2 (α2) adrenergic agonist. This document synthesizes available preclinical data, detailing its absorption, distribution, metabolism, and excretion (ADME), alongside its mechanisms of action and physiological effects in various animal models. The information is intended to support further research and drug development efforts.

Pharmacokinetics (PK)

The preclinical pharmacokinetic profile of guanoxabenz has been characterized in several species. While comprehensive ADME studies are not extensively published, the available data provides insights into its behavior in vivo. Guanoxabenz is the N-hydroxyguanidine analogue of guanabenz (B1672423) and can be reduced to guanabenz, which has a significantly higher affinity for α2A-adrenoceptors.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical ADME parameters for guanoxabenz are not widely available in the public domain. However, general characteristics can be inferred from its chemical nature and the behavior of similar centrally acting α2-agonists. The primary route of elimination is suggested to be metabolic clearance.[2]

Table 1: Summary of Preclinical ADME Characteristics of Guanoxabenz

| Parameter | Species | Finding | Citation |

| Metabolism | Rat | The spleen cytosolic fraction can mediate the reduction of Guanoxabenz to guanabenz. | [1] |

| Protein Binding | Human | 90% | [3] |

| Elimination Half-life | Human | ~6 hours | [3] |

Note: Some human pharmacokinetic data is included for reference due to the limited availability of specific preclinical parameters.

Bioanalytical Methods

Quantitative determination of guanoxabenz and its metabolites in biological samples is crucial for pharmacokinetic studies.[4][5] While specific validated assays for guanoxabenz in preclinical matrices are not detailed in the provided results, standard chromatographic techniques are typically employed.

-

Sample Collection : Collect biological matrices (e.g., plasma, brain tissue) at predetermined time points post-administration. Samples should be immediately processed or stored at -80°C to prevent degradation.[6]

-

Sample Preparation : Use protein precipitation (PPT) or liquid-liquid extraction (LLE) to remove larger molecules.[5] For example, plasma samples can be mixed with a threefold volume of cold acetonitrile, vortexed, and centrifuged to precipitate proteins.

-

Chromatography : Employ a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for separation and detection. A C18 column is often suitable for small molecules like guanoxabenz.

-

Quantification : Generate a calibration curve using a surrogate matrix or a surrogate analyte to determine the concentration of guanoxabenz in the unknown samples.[4]

Pharmacodynamics (PD)

Guanoxabenz exerts its effects primarily through agonism at α2-adrenergic receptors, which are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[7] This interaction leads to a variety of downstream effects, most notably a reduction in sympathetic outflow from the central nervous system (CNS).

Mechanism of Action: α2-Adrenergic Agonism

As an α2-adrenergic agonist, guanoxabenz mimics the action of norepinephrine (B1679862) on presynaptic autoreceptors in the brainstem.[7][8] This activation inhibits the further release of norepinephrine, leading to reduced sympathetic tone, decreased peripheral vascular resistance, and a lowering of blood pressure.[8][9]

Caption: Guanoxabenz α2-Adrenergic Signaling Pathway.

Primary Pharmacodynamic Effects: Antihypertensive Action

The primary and most well-studied pharmacodynamic effect of guanoxabenz is its ability to lower blood pressure. Preclinical studies in hypertensive animal models have consistently demonstrated this effect.

Table 2: Summary of Antihypertensive Effects in Preclinical Models

| Species | Model | Dose | Route | Key Findings | Citation |

| Dog (anesthetized) | Normotensive | 0.1 mg/kg | i.v. | Initial increase in BP followed by a prolonged fall; decreased cardiac output and heart rate. | [10] |

| Rat (unanesthetized) | Hypertensive | ≥ 0.5 mg/kg | i.v. | Lowered blood pressure and heart rate. | [10] |

| Dog (unanesthetized) | Hypertensive | ≥ 0.5 mg/kg | i.v. | Lowered blood pressure and heart rate. | [10] |

-

Animal Model : Use adult male Spontaneously Hypertensive Rats (SHR), a common model for essential hypertension.

-

Acclimatization : House animals in a controlled environment for at least one week before the experiment.

-

Blood Pressure Measurement : Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.

-

Dosing : Administer Guanoxabenz hydrochloride or vehicle control via oral gavage (p.o.) or intraperitoneal injection (i.p.). Doses could range from 0.5 to 10 mg/kg.

-

Post-Dose Monitoring : Record blood pressure and heart rate at multiple time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after administration.

-

Data Analysis : Compare the change in blood pressure from baseline between the guanoxabenz-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Other Preclinical Pharmacodynamic Effects

Beyond its antihypertensive action, guanoxabenz has been investigated for other therapeutic applications based on its interactions with cellular stress responses and its effects in the CNS.

Table 3: Summary of Other Pharmacodynamic Effects in Preclinical Models

| Therapeutic Area | Species/Model | Dose | Route | Key Findings | Citation |

| Neuroprotection (Multiple Sclerosis) | EAE Mouse Model | 8 mg/kg/day | - | Delayed disease onset, lower peak clinical score, fewer spinal cord lesions, more oligodendrocytes. | [11] |

| Neuroprotection (Multiple Sclerosis) | IFN-γ expressing Mouse Model | 4 mg/kg/day | - | Significantly higher number of oligodendrocytes in the corpus callosum. | [11] |

| Ophthalmology (AMD) | Rat Model (Laser-induced CNV) | 1% eye drops | Topical | Decreased choroidal neovascularization (CNV) lesion size. | [12] |

| Ophthalmology (AMD) | Rabbit Model | 1% eye drops | Topical | Significantly increased choroidal blood flow. | [12] |

| CNS Depressant | Mouse | 1-30 mg/kg | i.p. | Dose-dependent sedation. | [13] |

| CNS Depressant | Rat | 2.5-20 mg/kg | p.o. | Impaired rotarod performance, inhibited conditioned avoidance, prolonged sleeping time, lowered body temperature. | [13] |

| Anti-prion Activity | Transgenic Mouse (ovine prion) | - | - | Slightly but significantly prolonged survival of treated animals. | [14] |

-

Animal Model : Use female C57BL/6 mice, a standard strain for EAE induction.

-

Induction of EAE : Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

Treatment : Begin daily treatment with guanoxabenz (e.g., 8 mg/kg) or vehicle on a specified day post-induction (e.g., day 7).[11]

-

Clinical Scoring : Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Histology : At the end of the study, perfuse the animals and collect spinal cord tissue for histological analysis to quantify inflammation, demyelination, and oligodendrocyte numbers.[11]

-

Data Analysis : Compare clinical scores over time and histological outcomes between the treated and control groups.

Caption: General workflow for a preclinical PK/PD study.

Summary and Conclusion

This compound is a potent α2-adrenergic agonist with well-established antihypertensive effects in preclinical models. Its mechanism of action through the Gi-coupled signaling pathway leads to a reduction in central sympathetic outflow. Emerging preclinical research has also highlighted its potential in other therapeutic areas, including neuroprotection and ophthalmology, possibly through mechanisms related to the integrated stress response that are independent of its primary adrenergic activity.

While quantitative preclinical pharmacokinetic data is sparse in publicly accessible literature, the established pharmacodynamic effects provide a strong basis for its biological activity. For drug development professionals, further studies to fully characterize the ADME profile in relevant preclinical species are warranted. The experimental protocols and data presented in this guide serve as a foundational resource for designing and interpreting future preclinical investigations of this compound and its analogues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanabenz - Wikipedia [en.wikipedia.org]

- 4. cstti.com [cstti.com]

- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 6. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. 2minutemedicine.com [2minutemedicine.com]

- 12. Effect of Guanabenz on Rat AMD Models and Rabbit Choroidal Blood Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Pharmacological studies of guanabenz: effects of the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Item - Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - Public Library of Science - Figshare [plos.figshare.com]

The Effect of Guanoxabenz Hydrochloride on eIF2α Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoxabenz (B1663198) hydrochloride, a centrally acting alpha-2 adrenergic agonist, has garnered significant attention for its off-target effects on the Integrated Stress Response (ISR), a crucial cellular pathway for maintaining protein homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms by which guanoxabenz modulates the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis. We will explore the intricate signaling pathways, present quantitative data from relevant studies, and detail the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the ISR.

Introduction: The Integrated Stress Response and eIF2α Phosphorylation

Cells have evolved sophisticated mechanisms to cope with various physiological and pathological stressors, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER). A central hub for these adaptive responses is the Integrated Stress Response (ISR).[1] A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[2][3] This phosphorylation is carried out by a family of four kinases: PERK (PKR-like endoplasmic reticulum kinase), GCN2 (general control nonderepressible 2), PKR (protein kinase R), and HRI (heme-regulated inhibitor).[3]

Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B.[3] This inhibition leads to a global attenuation of protein synthesis, allowing the cell to conserve resources and reduce the load of newly synthesized proteins.[4][5] Paradoxically, the phosphorylation of eIF2α also leads to the preferential translation of a subset of mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[4][6] ATF4, in turn, upregulates the expression of genes involved in stress adaptation, amino acid metabolism, and, under prolonged stress, apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[6][7]

The ISR is a transient response, and the dephosphorylation of eIF2α is crucial for the restoration of normal protein synthesis. This dephosphorylation is primarily mediated by a protein complex consisting of the catalytic subunit of Protein Phosphatase 1 (PP1c) and a regulatory subunit, either GADD34 (Growth Arrest and DNA Damage-inducible protein 34) or CReP (Constitutive Repressor of eIF2α Phosphorylation).[8][9] GADD34 expression is induced by stress in an ATF4-dependent manner, forming a negative feedback loop that terminates the ISR.[9][10]

Guanoxabenz Hydrochloride: Mechanism of Action on eIF2α Phosphorylation

This compound has been identified as a modulator of the ISR. Its primary mechanism of action in this context is the inhibition of the GADD34-PP1c phosphatase complex.[11][12][13] By binding to a regulatory subunit of PP1c, guanoxabenz disrupts the interaction between GADD34 and PP1c, thereby preventing the dephosphorylation of eIF2α.[11] This leads to a sustained elevation of p-eIF2α levels, which prolongs the attenuation of global protein synthesis and enhances the translation of ATF4.[11][13]

This sustained ISR activation by guanoxabenz has been shown to have protective effects in various models of diseases characterized by protein misfolding, such as neurodegenerative diseases.[12][13] By reducing the overall protein load, guanoxabenz can alleviate ER stress and promote cellular survival. However, some studies have presented conflicting results, suggesting that guanoxabenz may not directly interfere with the GADD34-PP1c complex in vitro and that its anti-inflammatory effects might be independent of eIF2α phosphorylation.[8][14]

Signaling Pathway Diagram

References

- 1. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of Translation Initiation Factor eIF2α at Ser51 Depends on Site- and Context-specific Information - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. Feedback Inhibition of the Unfolded Protein Response by GADD34-Mediated Dephosphorylation of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Symbiotic Relationship of Guanabenz and Guanoxabenz Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals